molecular formula C8H12N2O B11918954 2-cyano-N,N-diethylacrylamide

2-cyano-N,N-diethylacrylamide

Cat. No.: B11918954
M. Wt: 152.19 g/mol
InChI Key: CMPWYHONWCQTKF-UHFFFAOYSA-N
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Description

2-cyano-N,N-diethylacrylamide is an organic compound that belongs to the class of cyanoacetamides These compounds are characterized by the presence of a cyano group (-CN) and an amide group (-CONH2) attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N,N-diethylacrylamide typically involves the reaction of diethylamine with acrylonitrile in the presence of a base. The reaction proceeds via a Michael addition mechanism, where the nucleophilic diethylamine attacks the electrophilic carbon-carbon double bond of acrylonitrile, followed by proton transfer and subsequent formation of the cyanoacetamide product.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N,N-diethylacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the cyano group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives such as 2-oxo-N,N-diethylacrylamide.

    Reduction: Amine derivatives such as 2-amino-N,N-diethylacrylamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyano-N,N-diethylacrylamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyano-N,N-diethylacrylamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting various biological effects.

Comparison with Similar Compounds

2-cyano-N,N-diethylacrylamide can be compared with other cyanoacetamide derivatives, such as:

    2-cyano-N-acetamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    2-cyanoacetate compounds: Contain ester groups instead of amide groups, resulting in different chemical properties and uses.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-cyano-N,N-diethylprop-2-enamide

InChI

InChI=1S/C8H12N2O/c1-4-10(5-2)8(11)7(3)6-9/h3-5H2,1-2H3

InChI Key

CMPWYHONWCQTKF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=C)C#N

Origin of Product

United States

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